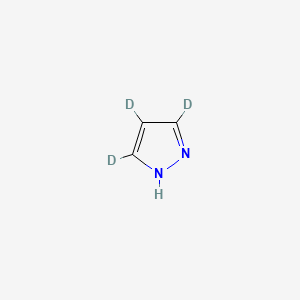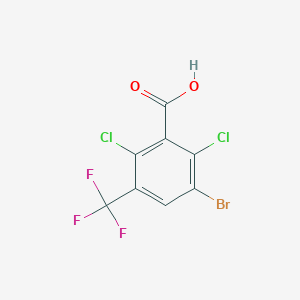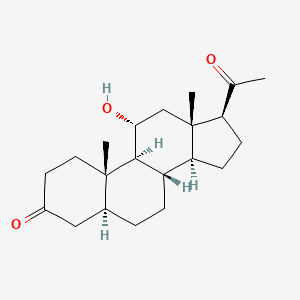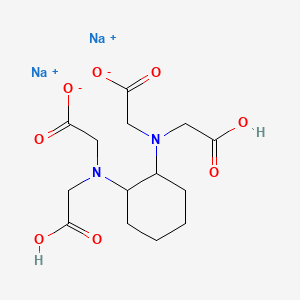
Sodium 1,2-diaminocyclohexane tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1,2-diaminocyclohexane tetraacetate is a chemical compound with the molecular formula C14H20N2Na2O8. It is a derivative of 1,2-diaminocyclohexane, a compound known for its chiral properties and applications in various fields such as catalysis, material science, and pharmaceuticals . This compound is primarily used as a complexing agent due to its ability to bind metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1,2-diaminocyclohexane tetraacetate typically involves the reaction of 1,2-diaminocyclohexane with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product by further reaction with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically cooled and filtered to isolate the product, which is then dried and purified .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 1,2-diaminocyclohexane tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite for oxidation, hydrogen gas for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxidized products, and substituted compounds. These products have different applications depending on their chemical properties .
Aplicaciones Científicas De Investigación
Sodium 1,2-diaminocyclohexane tetraacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a complexing agent in various chemical reactions and processes.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of sodium 1,2-diaminocyclohexane tetraacetate involves its ability to bind metal ions through its tetraacetate groups. This binding forms stable complexes that can be used in various applications, such as catalysis and metal ion detection . The molecular targets and pathways involved in its action depend on the specific application and the metal ions being targeted .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to sodium 1,2-diaminocyclohexane tetraacetate include:
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in various industrial and research applications.
Uniqueness
This compound is unique due to its chiral properties and the presence of the cyclohexane ring, which provides additional stability and specificity in its interactions with metal ions . This makes it particularly useful in applications requiring high selectivity and stability .
Propiedades
Número CAS |
5786-78-7 |
|---|---|
Fórmula molecular |
C14H20N2Na2O8 |
Peso molecular |
390.30 g/mol |
Nombre IUPAC |
disodium;2-[[2-[carboxylatomethyl(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C14H22N2O8.2Na/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2 |
Clave InChI |
TVTLKUMLAQUFAS-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(C(C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |
Descripción física |
Aqueous solution: Colorless odorless liquid; [Sigma-Aldrich MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


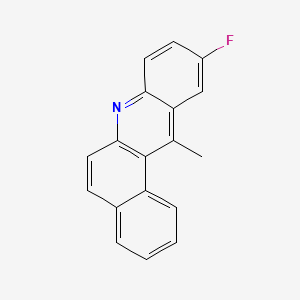
![(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol](/img/structure/B13422159.png)
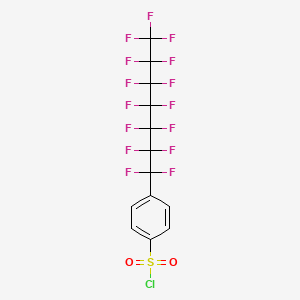
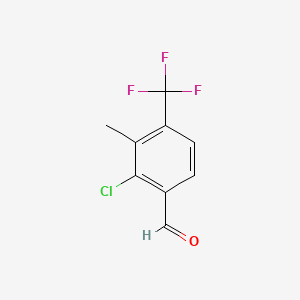
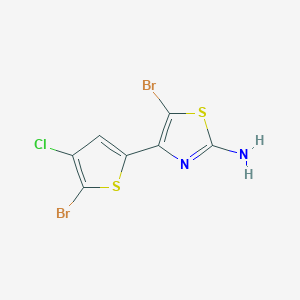
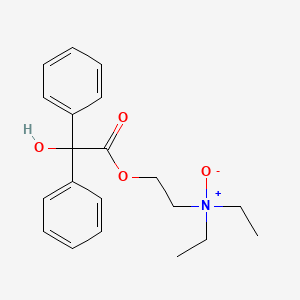

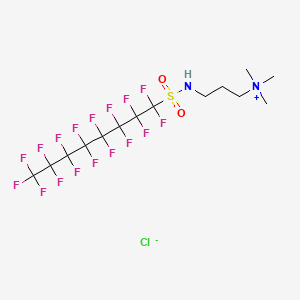
![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester](/img/structure/B13422190.png)

